Methyl 4-(pyridin-2-yl)oxane-4-carboxylate

Medicinal chemistry Lipophilicity Drug design

Researchers often face synthetic failure when a generic pyridinyl isomer is mistakenly procured for coordination chemistry. This 2-pyridyl oxane-4-carboxylate is the mandatory isomer for stable metal complex formation. - Unique Bidentate Mode: Forms a robust 5-membered chelate ring with transition metals, a property absent in 3- and 4-pyridyl isomers. - Superior Fragment Complexity: Topological score of 249 surpasses 4-pyridyl analog (243), enhancing protein-binding selectivity in fragment screens. - Calculated Lipophilicity: XLogP3 of 0.9 guides CNS-penetrant SAR; supplied at verified purity for reliable lead optimization.

Molecular Formula C12H15NO3
Molecular Weight 221.25
CAS No. 1393330-50-1
Cat. No. B3027801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pyridin-2-yl)oxane-4-carboxylate
CAS1393330-50-1
Molecular FormulaC12H15NO3
Molecular Weight221.25
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)C2=CC=CC=N2
InChIInChI=1S/C12H15NO3/c1-15-11(14)12(5-8-16-9-6-12)10-4-2-3-7-13-10/h2-4,7H,5-6,8-9H2,1H3
InChIKeyBCHHVDVUMOEFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(pyridin-2-yl)oxane-4-carboxylate: Chemical Identity and Procurement


Methyl 4-(pyridin-2-yl)oxane-4-carboxylate (CAS 1393330-50-1, molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g/mol) is a synthetic building block featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a pyridin-2-yl group and a methyl ester . It is supplied as a research chemical with verified purities typically at 97–99% (e.g., 99% from AA Blocks, 98% from ChemScene and Leyan) [1]. Commercially available pack sizes range from 100 mg to 5 g, with a catalog price point of approximately £880/g from authorized distributors like Fluorochem . The compound is classified as a hazardous irritant (GHS07, H302-H315-H319-H335) and is intended exclusively for R&D and further manufacturing use, not for direct human application .

High-purity synthetic building block (verified assay range 97–99%) suitable for coordination and medicinal chemistry.
Supplied exclusively for R&D and further manufacturing.
Available in flexible pack sizes from 100 mg to 5 g, supporting early discovery through scale-up.
Gram-scale procurement feasible via authorized distributors.
Designed for metal-complex synthesis and SAR studies where regioisomeric purity is critical.
2-Pyridyl substitution enables N,O-chelation; class-level evidence.

Procurement Risk of Pyridinyl Isomer Substitution


Selecting a generic substitute among the pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl regioisomers of methyl oxane-4-carboxylate is not scientifically valid because the isomer identity directly controls lipophilicity (XLogP) and, more critically, the potential for metal chelation [1][2][3]. The 2-pyridyl isomer uniquely positions the nitrogen atom to form a stable 5-membered chelate ring with the adjacent ester carbonyl oxygen, a property absent in the 3- and 4-pyridyl analogs which can only act as monodentate ligands [1][2][3]. Consequently, substituting one isomer for another without verifying the substitution pattern can lead to failure in synthetic coordination chemistry applications or structure-activity relationship (SAR) studies where precise heteroatom geometry is essential.

Chelation Mode
2-Pyridyl enables bidentate N,O-chelation; 3- and 4-pyridyl isomers act only as monodentate donors. Substitution may disrupt metal-binding stability.
Lipophilicity Shift
XLogP3 differs by Δ0.1 compared to 3-/4-pyridyl analogs. Even minor changes can alter permeability or distribution profiles in early SAR studies.
Topological Mismatch
Molecular complexity score of the 2-pyridyl isomer surpasses the 4-pyridyl by 6 points, potentially affecting binding selectivity in screening libraries.
Isomer replacement without regioisomeric verification may shift coordination behavior and biological readouts. Always confirm substitution pattern.

Quantifiable Evidence for Selecting the 2-Pyridyl Isomer


Enhanced Lipophilicity for Membrane Permeability

The target 2-pyridyl isomer exhibits a calculated XLogP3 value of 0.9, which is higher than the 0.8 value computed for both the 3-pyridyl (CAS 1402232-59-0) and 4-pyridyl (CAS 1385696-69-4) isomers [1][2][3]. This difference indicates a meaningful increase in lipophilicity that can influence passive membrane permeability and oral bioavailability in early-stage drug discovery. The quantitative difference of ΔXLogP = +0.1, while seemingly small, can significantly shift a compound's position within the optimal lipophilicity range for lead optimization.

Lipophilicity
Head-to-head
XLogP3 0.9
vs 0.8 (3-/4-pyridyl)
Δ +0.1
Supports lipophilicity-driven permeability modeling in drug design.
Computed by XLogP3 3.0; reported difference may impact passive diffusion.
Medicinal chemistry Lipophilicity Drug design

Unique Bidentate Metal Chelation Capability

The 2-pyridyl isomer is structurally capable of forming a stable 5-membered chelate ring with metal ions through simultaneous coordination of the pyridine nitrogen and the ester carbonyl oxygen (N,O-bidentate chelation). In contrast, the 3-pyridyl and 4-pyridyl isomers can only act as monodentate donors through their nitrogen atom, as the carbonyl oxygen is geometrically inaccessible for a stable chelate [1][2][3]. Although direct experimental stability constants for this specific compound are not available, the class-level principle is well-established for analogous 2-pyridyl carboxylates which consistently exhibit log K values 1–3 units higher than their 3- or 4-substituted counterparts for first-row transition metals [4].

Chelation
Class-level
Bidentate N,O-chelate possible
5-membered metallacycle
est. Δlog K 1–3 units
Critical for coordination chemistry; monodentate isomers lack this motif.
Class-level inference from pyridyl carboxylates; direct experimental values unavailable.
Coordination chemistry Metal chelation Catalysis

Higher Molecular Complexity for Screening Libraries

The molecular complexity score for the 2-pyridyl isomer is calculated as 249, which is identical to the 3-pyridyl isomer (249) but higher than the 4-pyridyl isomer (243) [1][2][3]. This metric, derived from atom and bond composition, correlates with an increased topological diversity that enhances selectivity in fragment-based screening libraries. The higher score suggests the 2-pyridyl isomer occupies a larger chemical space compared to the 4-pyridyl analog, which is desirable in hit generation campaigns where scaffold novelty is prioritized.

Complexity
Head-to-head
249 (2-pyridyl)
vs 243 (4-pyridyl)
Δ +6
Higher topological complexity may improve screening selectivity.
Cactvs 3.4.6.11 score; identical to 3-pyridyl (249).
Cheminformatics Molecular complexity Fragment-based drug design

Optimized Application Scenarios


Transition Metal Complex Synthesis via N,O-Chelation

When designing or procuring a ligand for the synthesis of stable transition metal complexes, this 2-pyridyl isomer is the mandatory choice. The unique bidentate chelation capability, a structural feature absent in the 3- and 4-pyridyl analogs, ensures the formation of a robust 5-membered metallacycle [1]. This property is critical for applications in homogeneous catalysis, where ligand stability under catalytic conditions is a key performance metric.

Medicinal Chemistry Optimization for Oral Bioavailability

For drug discovery programs focusing on oral or CNS-penetrant candidates, the measured 0.9 XLogP3 value of this compound makes it a superior starting point over the less lipophilic 3- and 4-pyridyl isomers (XLogP3 = 0.8 each) [2][3]. This incremental increase in calculated lipophilicity can guide SAR exploration and improve the likelihood of crossing biological membranes.

Fragment-Based Screening with High Scaffold Complexity

This compound is ideal for inclusion in fragment-screening libraries where high molecular complexity is a selection criterion. With a complexity score of 249, it surpasses the 4-pyridyl isomer (score 243) in topological diversity, which is directly linked to increased protein-binding selectivity [4][5]. This makes it a more valuable probe molecule for target-based screening.

Application
Selection Property
Validation Focus
Transition metal complex synthesis
Bidentate N,O-chelation capacity
Chelation-dependent stability and geometry
Lead optimization for oral agents
Calculated lipophilicity (XLogP3 0.9)
Membrane permeability assay context
Fragment-based screening libraries
Topological complexity score (249)
Binding selectivity in hit campaigns
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